4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
4-Isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105194-73-7) is a benzothiazole derivative with the molecular formula C₁₆H₁₇N₃S and a molecular weight of 283.39 g/mol . Key structural features include:
- A benzothiazole core with an isopropyl substituent at position 2.
- A pyridin-2-ylmethyl group attached to the amine at position 2 of the benzothiazole.
Predicted physicochemical properties include a density of 1.233 g/cm³, boiling point of 436.5°C, and a pKa of 4.38, suggesting moderate solubility in aqueous environments . The compound is marketed for pharmaceutical applications, though specific biological targets remain undisclosed .
Properties
IUPAC Name |
4-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-11(2)13-7-5-8-14-15(13)19-16(20-14)18-10-12-6-3-4-9-17-12/h3-9,11H,10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYVRTNWQTZALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187907 | |
| Record name | 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-73-7 | |
| Record name | 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethyl)-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors, modulating cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Benzothiazol-2-amine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
*Molecular weights estimated based on structural similarity.
Key Observations:
- Pyridinyl Position : The target compound’s pyridin-2-ylmethyl group may enhance hydrogen bonding compared to the 3-ylmethyl analog (discontinued, possibly due to synthetic challenges or reduced bioavailability) .
- Electron-Withdrawing Groups: Chloro (Cl) and nitro (NO₂) substituents increase molecular polarity, affecting solubility and reactivity. For example, the 4-chloro derivative (268.76 g/mol) is a common intermediate in medicinal chemistry .
- Bulkier Substituents : The tetrahydrofuran analog () replaces pyridine with a saturated heterocycle, likely reducing aromatic interactions but improving metabolic stability .
Physicochemical Properties
- Density and Boiling Points : The target compound’s predicted density (1.233 g/cm³ ) and boiling point (436.5°C ) align with analogs like the 6-nitro derivative (286.31 g/mol), suggesting similar packing efficiencies in the solid state .
- Acidity (pKa) : The target’s pKa of 4.38 indicates moderate basicity, comparable to other benzothiazol-2-amine derivatives. Chloro and nitro substituents may lower pKa due to electron-withdrawing effects .
Biological Activity
4-isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its potential applications in drug discovery, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3S, with a molecular weight of approximately 283.39 g/mol. The compound features a benzothiazole core with an isopropyl group and a pyridin-2-ylmethyl moiety, which contribute to its biological properties.
The compound's biological activity can be attributed to its interactions with various biological targets. It has been shown to exhibit binding affinity to key proteins involved in inflammatory processes and cancer progression:
- Discoidin Domain Receptors (DDR1 and DDR2) : Research indicates that similar compounds have been developed as dual inhibitors targeting these receptors, which are implicated in fibrosis and cancer. The binding affinities for DDR1 and DDR2 were reported at Kd values of 7.9 nM and 8.0 nM, respectively.
- Cyclin-dependent Kinases (CDKs) : Analogues of this compound have been explored as inhibitors for CDK2, which plays a crucial role in cell cycle regulation and is a target for cancer therapy.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may act as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. For instance, structural analogues have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Anti-inflammatory Effects : The compound's ability to inhibit DDRs suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
- In Vitro Cytotoxicity : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzothiazole core can significantly alter biological activity. For example, substituting different groups on the benzothiazole ring led to variations in potency against cancer cell lines and inflammatory markers.
- Binding Studies : Interaction studies using techniques like surface plasmon resonance have confirmed the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | Methyl group instead of isopropyl | Potentially different biological activity |
| 5-Isopropyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | Different position of isopropyl on benzothiazole ring | Variation in pharmacokinetics |
| 4-Ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | Ethyl group instead of isopropyl | May exhibit different solubility and stability |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
